molecular formula C5H9ClN2O2 B12387471 (R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

(R)-3-Aminopiperidine-2,6-dione-d1 hydrochloride

Cat. No.: B12387471
M. Wt: 165.59 g/mol
InChI Key: YCPULGHBTPQLRH-MNJVLTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes an amino group and a piperidine ring. The presence of deuterium (d1) adds to its distinct properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride typically involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

®-3-Aminopiperidine-2,6-dione-d1 hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: ®-3-Aminopiperidine-2,6-dione-d1 hydrochloride is unique due to the presence of the deuterium atom, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

Molecular Formula

C5H9ClN2O2

Molecular Weight

165.59 g/mol

IUPAC Name

(3R)-3-amino-3-deuteriopiperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1/i3D;

InChI Key

YCPULGHBTPQLRH-MNJVLTPPSA-N

Isomeric SMILES

[2H][C@]1(CCC(=O)NC1=O)N.Cl

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl

Origin of Product

United States

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